![molecular formula C30H22O2 B13135307 2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is an organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes two anthracene units connected via a central carbon-carbon bond, with two methyl groups attached at the 2,2’ positions and two ketone groups at the 9,9’ positions. This structure imparts distinct photophysical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione typically involves the following steps:
Formation of the Anthracene Units: The initial step involves the synthesis of anthracene units, which can be achieved through the cyclization of appropriate precursors.
Methylation: The anthracene units are then methylated at the 2,2’ positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Coupling: The two methylated anthracene units are coupled together using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Oxidation: The final step involves the oxidation of the coupled product to introduce the ketone groups at the 9,9’ positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Anthracene Units: Large-scale cyclization reactions to produce anthracene units.
Continuous Methylation: Use of continuous flow reactors for efficient methylation.
High-Pressure Coupling: High-pressure reactors for the coupling step to ensure high yields.
Controlled Oxidation: Use of controlled oxidation processes to achieve the desired ketone functionality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in photophysical studies.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of photodynamic therapy agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy. These ROS can induce cellular damage and apoptosis in targeted cells. The pathways involved include the activation of caspases and the disruption of mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the central carbon-carbon bond and ketone groups.
2,2’-Dimethylbiphenyl: Similar in having two aromatic rings and methyl groups but lacks the extended conjugation and ketone groups.
9,10-Diphenylanthracene: Similar in having substituted anthracene units but with phenyl groups instead of methyl groups.
Uniqueness
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is unique due to its extended conjugation, which imparts distinct photophysical properties. The presence of ketone groups at the 9,9’ positions also allows for specific chemical reactivity and interactions, making it valuable in various applications.
Propiedades
Fórmula molecular |
C30H22O2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methyl-9-oxo-10H-anthracen-1-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O2/c1-17-11-13-21-15-19-7-3-5-9-23(19)29(31)27(21)25(17)26-18(2)12-14-22-16-20-8-4-6-10-24(20)30(32)28(22)26/h3-14H,15-16H2,1-2H3 |
Clave InChI |
JCRUVQWVCDAXCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CC3=CC=CC=C3C2=O)C=C1)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
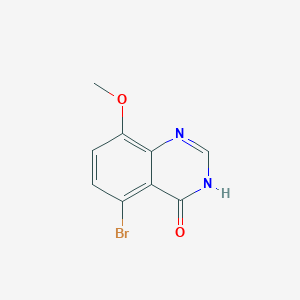
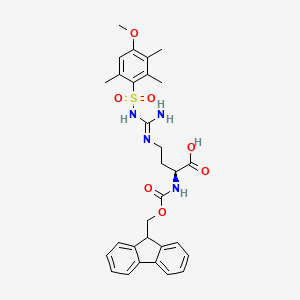
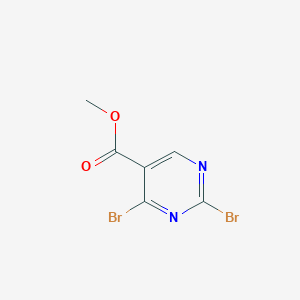
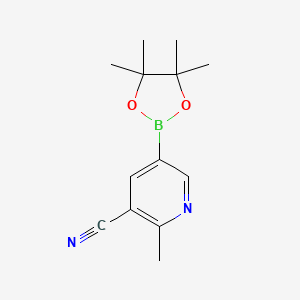
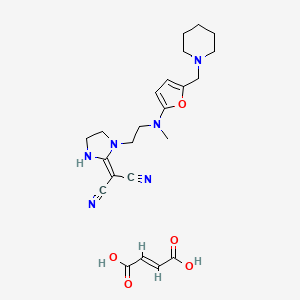
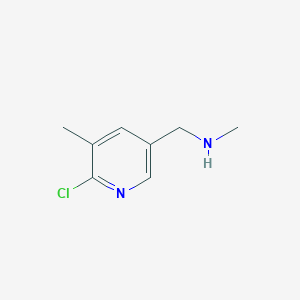
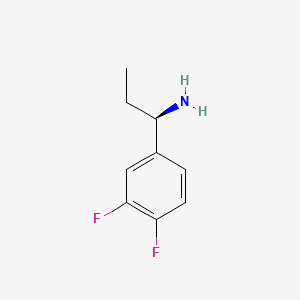

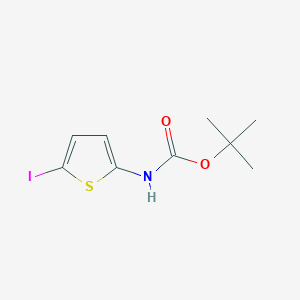
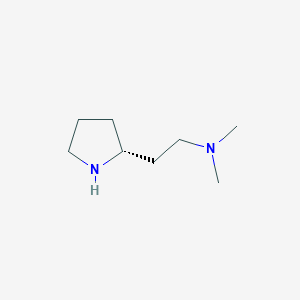
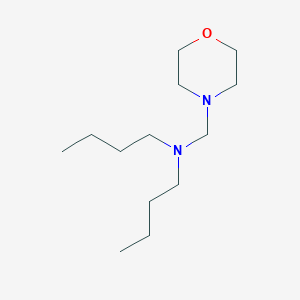

![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
